

An In-depth Technical Guide to the Chemical Properties of 2-Bromoacrylic Acid

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Compound of Interest

Compound Name: *2-Bromoacrylic acid*

Cat. No.: *B080475*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoacrylic acid, a halogenated derivative of acrylic acid, is a versatile building block in organic synthesis and a compound of interest in materials science and drug development. Its chemical structure, featuring a carboxylic acid group, a carbon-carbon double bond, and a bromine atom, imparts a unique combination of reactivity, making it a valuable precursor for a variety of chemical transformations. This guide provides a comprehensive overview of the core chemical properties of **2-bromoacrylic acid**, including its physical characteristics, spectral data, chemical reactivity, and safety information. Detailed experimental protocols and visual representations of key processes are included to support practical applications in research and development.

Physicochemical Properties

The physical and chemical properties of **2-bromoacrylic acid** are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of **2-Bromoacrylic Acid**

Property	Value	Reference(s)
IUPAC Name	2-bromoprop-2-enoic acid	[1]
Synonyms	α -Bromoacrylic acid	[1]
CAS Number	10443-65-9	[2] [3]
Molecular Formula	$C_3H_3BrO_2$	[2] [3]
Molecular Weight	150.96 g/mol	[2] [3]
Appearance	White to off-white crystalline solid	[2]
Melting Point	62-65 °C	[2]
Boiling Point	224.5 °C at 760 mmHg (decomposes)	-
Density	1.869 g/cm ³ (predicted)	-
Solubility	Soluble in water, DMSO, methanol	[4]
pKa	~2.4	-

Table 2: Spectroscopic Data for **2-Bromoacrylic Acid**

Spectroscopic Technique	Key Features and Observed Values
¹ H NMR	The spectrum in D ₂ O shows two doublets for the vinyl protons.
¹³ C NMR	Expected signals for the carboxylic carbon, and the two sp ² hybridized carbons of the double bond.
FTIR (KBr pellet)	Characteristic peaks for O-H stretch (broad), C=O stretch (~1700 cm ⁻¹), C=C stretch (~1630 cm ⁻¹), and C-Br stretch.
Mass Spectrometry (GC-MS)	Molecular ion peak (M ⁺) and characteristic fragmentation pattern.

Chemical Synthesis and Purification

A common synthetic route to **2-bromoacrylic acid** involves a two-step process starting from acrylic acid. The first step is the bromination of the double bond to form 2,3-dibromopropionic acid, followed by dehydrobromination to yield the desired product.

Experimental Protocol: Synthesis of 2,3-Dibromopropionic Acid

This protocol is adapted from the bromination of similar substrates.

Materials:

- Acrylic acid
- Liquid bromine
- An appropriate solvent (e.g., dichloromethane or water)
- Round-bottom flask
- Dropping funnel

- Magnetic stirrer
- Ice bath

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acrylic acid in the chosen solvent.
- Cool the solution in an ice bath.
- Slowly add a stoichiometric amount of liquid bromine from the dropping funnel to the cooled solution with vigorous stirring. Maintain the temperature below 10 °C during the addition.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reddish-brown color of bromine disappears.
- Remove the solvent under reduced pressure to obtain crude 2,3-dibromopropionic acid.[\[5\]](#) This intermediate can be purified by recrystallization or used directly in the next step.

Experimental Protocol: Synthesis of 2-Bromoacrylic Acid via Dehydrobromination

This protocol is based on the dehydrobromination of alkyl 2,3-dibromopropionates.[\[6\]](#)

Materials:

- 2,3-Dibromopropionic acid
- A suitable base (e.g., quinoline, triethylamine, or potassium carbonate)
- An appropriate solvent (e.g., chloroform or ethanol)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer

- Heating mantle

Procedure:

- Dissolve the crude 2,3-dibromopropionic acid in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Add a slight excess of the base to the solution.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- If a solid precipitate (the salt of the base) has formed, remove it by filtration.
- Acidify the filtrate with a dilute mineral acid (e.g., HCl) to precipitate the **2-bromoacrylic acid**.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Purification Protocol: Recrystallization of 2-Bromoacrylic Acid

Materials:

- Crude **2-bromoacrylic acid**
- A suitable solvent system (e.g., water, ethanol/water, or hexane/ethyl acetate)[4]
- Erlenmeyer flask
- Hot plate
- Filter paper
- Buchner funnel

Procedure:

- In an Erlenmeyer flask, dissolve the crude **2-bromoacrylic acid** in a minimal amount of the chosen solvent at its boiling point.
- If insoluble impurities are present, perform a hot filtration to remove them.
- Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur.
- To maximize the yield, further cool the flask in an ice bath.
- Collect the purified crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum to remove any residual solvent.

Chemical Reactivity

The reactivity of **2-bromoacrylic acid** is dictated by the interplay of its three functional groups: the carboxylic acid, the electron-deficient alkene, and the carbon-bromine bond.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and conversion to the acid chloride.

Reactions of the Alkene Group

The carbon-carbon double bond is activated by the electron-withdrawing carboxylic acid and bromine atom, making it susceptible to nucleophilic attack.

- Michael Addition: **2-Bromoacrylic acid** is a Michael acceptor. It can react with a wide range of nucleophiles (Michael donors), such as amines, thiols, and enolates, in a conjugate addition reaction.^{[7][8]} This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

- Diels-Alder Reaction: The electron-deficient double bond of **2-bromoacrylic acid** can act as a dienophile in Diels-Alder reactions with conjugated dienes to form six-membered rings.[9] [10]
- Polymerization: Like other acrylic monomers, **2-bromoacrylic acid** can undergo radical polymerization to form poly(**2-bromoacrylic acid**). This can be initiated by thermal or photochemical methods.

Reactions Involving the Carbon-Bromine Bond

The bromine atom can be displaced by nucleophiles in substitution reactions, although this is generally less facile than at a saturated carbon center. It can also participate in various cross-coupling reactions.

Spectroscopic Analysis Protocols

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of **2-bromoacrylic acid** into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
- Cap the tube and gently agitate until the sample is fully dissolved.[11]

Typical Instrument Parameters (400 MHz Spectrometer):

- ¹H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Spectral Width: ~12 ppm

- ^{13}C NMR:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Spectral Width: ~220 ppm

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of **2-bromoacrylic acid** with approximately 100 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet. [\[12\]](#)
- Place the pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

- Collect a background spectrum of the empty sample compartment.
- Collect the sample spectrum over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

- Prepare a dilute solution of **2-bromoacrylic acid** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). Derivatization to a more volatile ester (e.g., methyl ester) may be necessary for optimal results.

Typical GC-MS Parameters:

- GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

- Injector Temperature: 250 °C
- Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
- MS Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.

Applications in Drug Development and Research

2-Bromoacrylic acid and its derivatives are of interest in drug development, particularly as covalent inhibitors. The electron-deficient alkene can act as a Michael acceptor, forming a covalent bond with nucleophilic residues (such as cysteine or lysine) in the active site of a target protein. This irreversible inhibition can lead to potent and long-lasting therapeutic effects.

Safety Information

2-Bromoacrylic acid is a corrosive and hazardous substance. It is crucial to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Table 3: Hazard and Safety Information for **2-Bromoacrylic Acid**

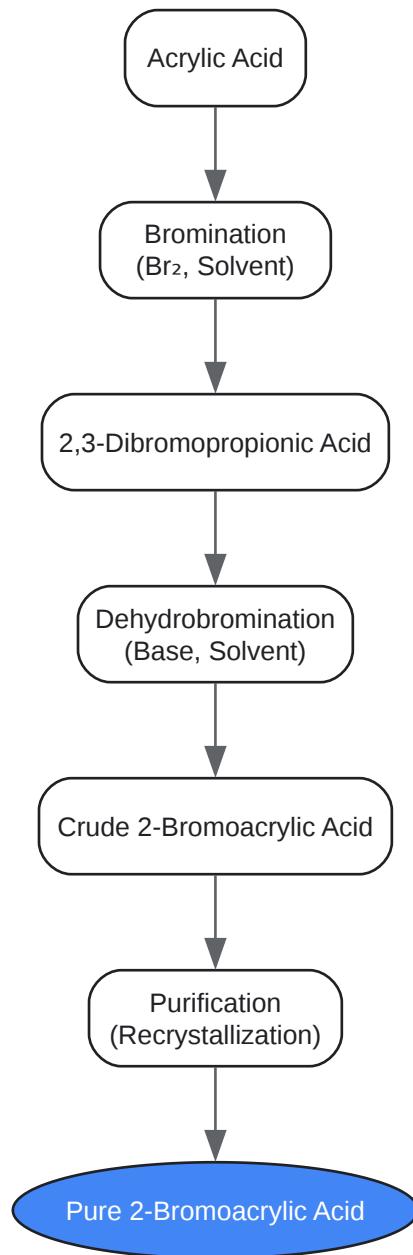
Hazard Statement	Precautionary Statement
H314: Causes severe skin burns and eye damage.	P280: Wear protective gloves/protective clothing/eye protection/face protection.
H335: May cause respiratory irritation.	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.	
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.	

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[2]

Visualizations

Synthetic Workflow

Synthetic Workflow for 2-Bromoacrylic acid

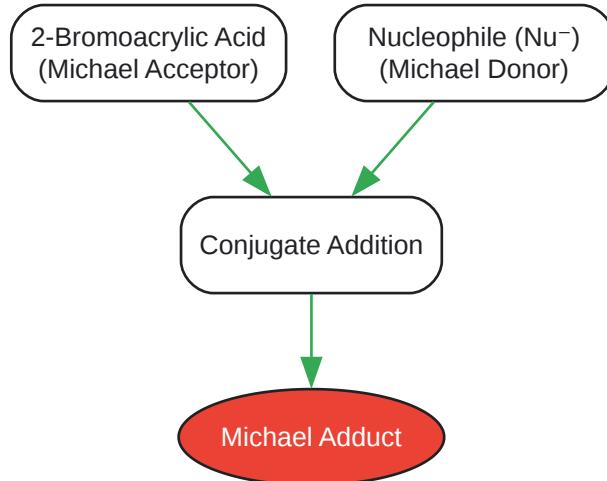


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Caption: Synthetic pathway from acrylic acid to pure **2-bromoacrylic acid**.

Michael Addition Reaction

Michael Addition Reaction of 2-Bromoacrylic Acid

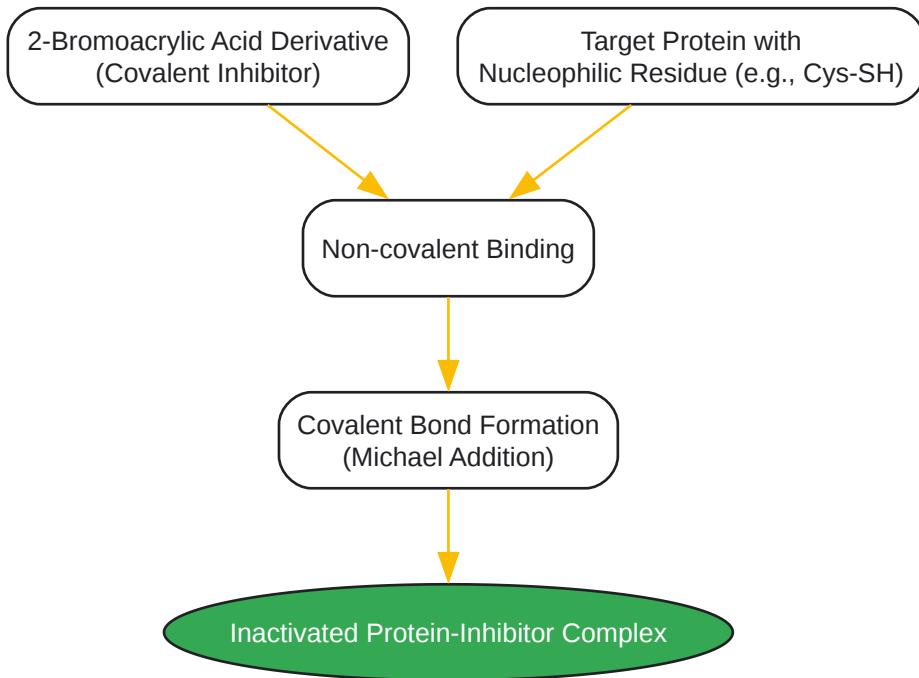


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Caption: General scheme of a Michael addition reaction involving **2-bromoacrylic acid**.

Covalent Inhibition Workflow

Covalent Inhibition of a Target Protein



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Caption: Workflow for the covalent inhibition of a target protein by a **2-bromoacrylic acid** derivative.

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